2-(benzo[b]thiophen-2-yl)acetonitrile
Overview
Description
2-(benzo[b]thiophen-2-yl)acetonitrile is an organic compound with the molecular formula C10H7NS. It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a benzothiophene ring fused with an acetonitrile group, making it a valuable building block in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-(benzo[b]thiophen-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Benzo[b]thiophene-2-acetonitrile plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with the STING (stimulator of interferon genes) protein, which is an important immune-associated protein localized in the endoplasmic reticulum membrane . Upon activation by benzo[b]thiophene-2-acetonitrile, STING triggers the IRF and NF-κB pathways, leading to the production of type I interferons and proinflammatory cytokines . These interactions highlight the compound’s potential in modulating immune responses.
Cellular Effects
Benzo[b]thiophene-2-acetonitrile exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, benzo[b]thiophene-2-acetonitrile has been shown to induce apoptosis and cell cycle arrest at the G0/G1 phase . This effect is mediated through its interaction with specific signaling molecules and transcription factors, leading to changes in gene expression that promote cell death and inhibit proliferation.
Molecular Mechanism
The molecular mechanism of action of benzo[b]thiophene-2-acetonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of the VEGFR2 receptor, a key player in angiogenesis, thereby inhibiting its activity and preventing the formation of new blood vessels . Additionally, benzo[b]thiophene-2-acetonitrile activates the STING protein by forming hydrogen bonds and π-π stacking interactions with the CDN-binding domain, leading to downstream signaling events that enhance immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzo[b]thiophene-2-acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzo[b]thiophene-2-acetonitrile remains stable under physiological conditions, allowing for sustained activity over extended periods . Its degradation products may also have biological activity, which could contribute to its overall effects in vitro and in vivo.
Dosage Effects in Animal Models
The effects of benzo[b]thiophene-2-acetonitrile vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
Benzo[b]thiophene-2-acetonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities . These metabolic pathways influence the compound’s efficacy and safety, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of benzo[b]thiophene-2-acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to reach its target sites . Once inside the cells, benzo[b]thiophene-2-acetonitrile can accumulate in specific compartments, such as the endoplasmic reticulum, where it exerts its biological effects.
Subcellular Localization
Benzo[b]thiophene-2-acetonitrile exhibits distinct subcellular localization patterns that influence its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with the STING protein and other biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct benzo[b]thiophene-2-acetonitrile to specific compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(benzo[b]thiophen-2-yl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-amino-2-mercaptobenzene (o-aminothiophenol) with the monoiminoether hydrochloride of malononitrile. This reaction typically occurs under mild conditions and yields the desired product in good purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or column chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(benzo[b]thiophen-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-2-acetonitrile: Similar in structure but contains a nitrogen atom in the heterocyclic ring instead of sulfur.
2-(thiophen-2-yl)benzo[b]thiophene: Contains an additional thiophene ring fused to the benzothiophene core
Uniqueness
2-(benzo[b]thiophen-2-yl)acetonitrile is unique due to its specific combination of a benzothiophene ring and an acetonitrile group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJJYCYYBXUZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505031 | |
Record name | (1-Benzothiophen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75444-80-3 | |
Record name | (1-Benzothiophen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-benzothiophen-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Benzo[b]thiophene-2-acetonitrile via this specific method?
A1: The research highlights the use of Beckmann fission of fused cyclobutanones as a new synthetic pathway for obtaining Benzo[b]thiophene-2-acetonitrile. [, ] This method is particularly interesting as it offers a way to introduce a two-carbon unit (acetonitrile group) onto the Benzo[b]thiophene scaffold. This could potentially open doors for creating novel derivatives with modified properties and potential applications in various fields.
Q2: The research mentions the synthesis being applicable to other heterocycles. Could you elaborate on this and its potential implications?
A2: The research indicates that this synthetic approach using Beckmann fission is not limited to Benzo[b]thiophene. It has also been successfully applied to synthesize Indole-2-acetonitriles using similar starting materials. [] This broader applicability suggests that this method could be a valuable tool for introducing the acetonitrile group into various other heterocyclic systems. This could be particularly useful for exploring structure-activity relationships and developing new compounds with desired biological or material properties.
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